(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4,4-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHOVIXBANHEB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247399 | |
| Record name | (3S)-4,4-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-20-2 | |
| Record name | (3S)-4,4-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-4,4-Dimethyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid and Its Chiral Analogs
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid and its chiral analogs is a significant focus in medicinal and organic chemistry due to the prevalence of the pyrrolidine (B122466) motif in biologically active compounds. mdpi.comunibo.itnih.gov Advanced methodologies have been developed to control the stereochemistry during the formation of the pyrrolidine ring, ensuring access to specific stereoisomers. These strategies can be broadly categorized into asymmetric hydrogenation, organocatalysis, metal-catalyzed cycloadditions, and enzymatic pathways.
Asymmetric Hydrogenation Processes and Catalyst Design
Asymmetric hydrogenation is a powerful method for establishing stereocenters in the synthesis of chiral pyrrolidine derivatives. This approach typically involves the stereoselective reduction of a prochiral precursor, such as a substituted pyrrole (B145914) or a 2,5-dihydro-1H-pyrrole derivative, using a chiral catalyst. The design of the catalyst, particularly the chiral ligand complexed to a metal center (commonly Ruthenium or Rhodium), is crucial for achieving high enantioselectivity. acs.orggoogle.com
Research has demonstrated the efficacy of Ruthenium-based catalysts for the asymmetric hydrogenation of cyclic β-amino acid precursors. For instance, the hydrogenation of 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acids using a [Ru(OAc)₂(R)-MeOBIPHEP)] catalyst under hydrogen pressure affords the corresponding (3S,4S)-pyrrolidine-3-carboxylic acids with exceptionally high enantiomeric excess (>99% ee). google.com The catalyst's efficiency is dependent on factors such as temperature, pressure, and the catalyst-to-substrate ratio. google.com
The design of chiral ligands is central to the success of these hydrogenations. Ferrocene-based ligands, such as Josiphos derivatives, have proven to be highly effective in a range of enantioselective processes, including the Rhodium-catalyzed hydrogenation of olefinic substrates like dehydroamino acid esters and enamides. mdpi.com The modularity and tunability of these ligands allow for the optimization of catalyst activity and selectivity for specific substrates. mdpi.com Similarly, ligands incorporating both pyrrolidine and oxazoline (B21484) units have been prepared and studied in the asymmetric transfer hydrogenation of ketones, with Iridium-based catalysts showing high activity and Ruthenium-based catalysts providing the highest enantioselectivities. kcl.ac.uk
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Key Findings | Reference |
|---|---|---|---|---|---|
| [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | (3S,4S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid | >99.9% | Highly effective for producing enantiomerically pure cyclic β-amino acids under hydrogen pressure. | google.com |
| Rhodium / Chiral Ferrocenyl Ligands | Dehydroamino acid esters, α-Aryl enamides | Chiral amino acid precursors, Chiral amines | Up to >99.9% | Demonstrates the proficiency of novel ferrocene-derived ligands with planar, central, and axial chirality. | mdpi.com |
| [Ru(p-cymene)Cl₂]₂ / Pyrrolidine-oxazoline ligands | Acetophenone (model substrate) | Chiral alcohol | Up to 61% | Highlights the potential of pyrrolidine-oxazoline ligands in asymmetric transfer hydrogenation. | kcl.ac.uk |
| Rhodium on Alumina (Rh/Al₂O₃) | Highly substituted pyrroles | Functionalized pyrrolidines | Excellent diastereoselectivity (racemic) | Effective heterogeneous method for the complete reduction of the pyrrole ring, creating up to four new stereocenters. | acs.org |
Organocatalytic Approaches for Stereoselective Pyrrolidine Ring Formation
Organocatalysis has emerged as a cornerstone of asymmetric synthesis, offering an alternative to metal-based catalysts. For pyrrolidine synthesis, chiral amines, particularly proline and its derivatives, are frequently employed to activate substrates through the formation of transient enamines or iminium ions. unibo.itnih.govmdpi.com These strategies are highly effective for constructing the pyrrolidine skeleton with precise stereocontrol.
The organocatalytic asymmetric Michael addition is a key strategy for forming C-C bonds enantioselectively. In the context of pyrrolidine-3-carboxylic acid synthesis, this reaction can be used to construct the core structure in a highly stereocontrolled manner. A notable example is the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral secondary amine. rsc.org This reaction sequence yields γ-nitro ketones, which are versatile intermediates that can be subsequently cyclized via reductive amination to afford the desired 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiopurity. rsc.orgnih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. researchgate.net
| Catalyst | Michael Donor | Michael Acceptor | Intermediate Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (S)-Diphenylprolinol silyl (B83357) ether | Nitromethane | (E)-methyl 4-methyl-4-oxopent-2-enoate | γ-nitro ketone | 96:4 | 97% | rsc.org |
| (S)-2-(Phenylsulfinylmethyl)pyrrolidine | Cyclohexanone | β-Nitrostyrene | γ-nitro ketone | 95:5 (syn/anti) | 96% (syn) | researchgate.net |
The Mannich reaction and its variants, such as the nitro-Mannich (or aza-Henry) reaction, are powerful tools for the stereoselective synthesis of β-nitroamines, which are key precursors for pyrrolidines. frontiersin.org This reaction involves the addition of a nitroalkane to an imine, creating two vicinal carbon-nitrogen bonds and up to two new stereocenters. frontiersin.org The resulting β-nitroamine can then undergo reduction of the nitro group followed by intramolecular cyclization to form the pyrrolidine ring. nih.govnih.gov Chiral catalysts, such as thiourea (B124793) derivatives or chiral Lewis acids, can effectively control the stereochemical outcome of the nitro-Mannich reaction, leading to products with high diastereomeric and enantiomeric excess. frontiersin.orgacs.org This approach has been successfully applied to the synthesis of complex pyrrolidine-containing molecules. frontiersin.org
Metal-Catalyzed Asymmetric Cycloaddition and Functionalization Reactions
Metal-catalyzed cycloaddition reactions provide a direct and atom-economical route to the pyrrolidine core. The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is one of the most versatile methods for synthesizing substituted pyrrolidines. rsc.orgunife.it In this reaction, a metal catalyst, often based on palladium, silver, or copper, coordinates with a chiral ligand to create a chiral environment that directs the cycloaddition, resulting in high enantioselectivity. acs.orgacs.org
The azomethine ylides are typically generated in situ from imines of α-amino acids. The choice of metal, ligand, and substrate is crucial for controlling the regio-, diastereo-, and enantioselectivity of the reaction. acs.orgacs.org For example, palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, have been shown to produce a wide variety of chiral pyrrolidines in excellent yields and selectivities. acs.org This method allows for the construction of complex pyrrolidine architectures with multiple stereocenters in a single step. acs.orgnih.gov
| Catalyst System | Ylide Precursor | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / (R,R)-ANDEN-phosphoramidite | 2-((trimethylsilyl)methyl)allyl acetate | N-Tosylbenzaldimine | 95% | - | 97% | acs.org |
| AgOAc / (S,Sp)-Fesulphos | Iminoester | N-Methylmaleimide | 95% | >20:1 (exo) | 98% | acs.org |
| Cu(CH₃CN)₄BF₄ / (S,Sp)-Fesulphos | Iminoester | Dimethyl fumarate | 98% | >20:1 | 98% | acs.org |
Enzymatic Synthesis and Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity under mild conditions. For the synthesis of chiral pyrrolidines, engineered enzymes and novel biocatalytic cascades are being developed.
A groundbreaking approach involves the use of engineered cytochrome P450 enzymes (P411 variants) to catalyze the abiological intramolecular C(sp³)–H amination of organic azides. acs.orgnih.govnih.gov This method allows for the direct insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring with good enantioselectivity and catalytic efficiency. caltech.edu Through directed evolution, these enzymes can be optimized for specific substrates and desired stereochemical outcomes. acs.org
Other biocatalytic strategies employ enzymes like transaminases (ATAs) or keto reductases (KREDs) for the asymmetric functionalization of pre-formed pyrrolidine rings. acs.org For example, a one-pot photoenzymatic synthesis can convert simple pyrrolidines into chiral N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine. The process combines a photochemical oxyfunctionalization step to create a ketone intermediate, which is then stereoselectively converted by an R- or S-selective ATA or KRED, achieving high conversions and enantiomeric excess (>99% ee). acs.org
| Enzyme/System | Reaction Type | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular C(sp³)–H Amination | Alkyl Azides | Chiral Pyrrolidines | Up to 74% | Up to 99:1 er | acs.orgnih.gov |
| Amine Transaminase (ATA-117) | Asymmetric Transamination | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | >90% | >99% | acs.org |
| Keto Reductase (LsKRED) | Asymmetric Carbonyl Reduction | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90% | >99% | acs.org |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliary-mediated transformations are a cornerstone of asymmetric synthesis, providing a reliable method for introducing chirality. In the context of synthesizing substituted pyrrolidines, these auxiliaries can guide the formation of new stereocenters with high diastereoselectivity. For the synthesis of compounds like this compound, a chiral auxiliary can be temporarily incorporated into the synthetic precursor to direct the stereoselective formation of the C3 stereocenter.
One common approach involves the use of chiral N-acyloxazolidinones. For instance, an achiral precursor containing a 4,4-dimethyl-Δ²-pyrroline-3-carboxylate scaffold could be derivatized with a chiral oxazolidinone auxiliary. Subsequent conjugate addition of a nucleophile to the α,β-unsaturated system would be directed by the chiral auxiliary, establishing the desired stereochemistry at the C3 position. The steric bulk of the auxiliary effectively shields one face of the molecule, compelling the incoming nucleophile to attack from the less hindered face. After the key bond-forming step, the auxiliary can be cleaved to reveal the carboxylic acid functionality.
Another powerful class of chiral auxiliaries are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones, developed by Enders. These are particularly effective for the α-alkylation of ketones and aldehydes. A synthetic strategy could involve a precursor containing a keto group that is ultimately transformed into the C3-carboxylic acid. The SAMP/RAMP auxiliary would be used to form a chiral hydrazone, which, after deprotonation to form an azaenolate, directs the diastereoselective alkylation of the α-position. Subsequent cleavage of the hydrazone would yield the desired stereochemically enriched product.
The use of N-tert-butanesulfinylimines, another class of versatile chiral auxiliaries, has proven effective in the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. nih.govrloginconsulting.com This methodology allows for the creation of multiple stereocenters in a single step with a high degree of control.
| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Applicability to Target Compound |
| Chiral Oxazolidinones | Conjugate Addition | Steric shielding of one face of the enoate | High potential for establishing the C3 stereocenter |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation | Formation of a rigid chelated azaenolate intermediate | Applicable to precursors with a suitable carbonyl group |
| N-tert-butanesulfinylamines | 1,3-Dipolar Cycloaddition | Diastereoselective addition to the chiral sulfinylimine | Suitable for building the pyrrolidine ring with defined stereochemistry |
Multi-Component and Cascade Reactions for Pyrrolidine Scaffolds
Multi-component reactions (MCRs) and cascade reactions have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. researchgate.netnih.gov These strategies are well-suited for the construction of highly substituted heterocyclic scaffolds like the pyrrolidine ring. nih.govnih.govacs.org
A potential multi-component approach to a 4,4-disubstituted pyrrolidine-3-carboxylic acid derivative could involve a [3+2] cycloaddition reaction. For example, an azomethine ylide, generated in situ from an amino acid ester and an aldehyde, can react with a suitably substituted dipolarophile. To introduce the 4,4-dimethyl substitution, an alkene bearing a gem-dimethyl group and an electron-withdrawing group to activate it for cycloaddition would be required. The stereochemistry of the final product can often be controlled by the chirality of the starting amino acid or through the use of a chiral catalyst.
Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, can also be designed to form the pyrrolidine ring. An organocatalytic cascade reaction, for instance, could be initiated by the Michael addition of a nucleophile to an α,β-unsaturated system. rsc.org This initial reaction could set a stereocenter and unmask a functional group that then participates in a subsequent intramolecular cyclization to form the pyrrolidine ring. For the synthesis of this compound, a substrate could be designed where an asymmetric Michael addition is followed by an intramolecular Mannich reaction or a similar cyclization. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective in promoting such cascade sequences with high enantioselectivity. researchgate.net
| Reaction Type | Key Transformation | Components/Initiator | Potential for Stereocontrol |
| Multi-component | [3+2] Cycloaddition | Azomethine ylide, gem-dimethyl alkene | Chiral starting materials or catalysts |
| Cascade | Michael-initiated cyclization | Organocatalyst, suitably functionalized acyclic precursor | High, through asymmetric catalysis |
| Cascade | Rhodium-catalyzed arylative cyclization | Nitrogen-tethered alkyne-enoate, arylboronic acid | Good enantioselectivities achievable nih.govacs.org |
C-H Activation Methodologies in Pyrrolidine Functionalization
Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds. In the context of pyrrolidine synthesis and functionalization, C-H activation can provide novel and more efficient routes to substituted derivatives.
For a molecule like this compound, C-H activation could be envisioned for the late-stage functionalization of a pre-formed 4,4-dimethylpyrrolidine scaffold. Palladium-catalyzed C-H activation has been extensively studied for the functionalization of aliphatic amines. nih.gov The regioselectivity of these reactions is often controlled by a directing group. For example, an amide or a picolinamide (B142947) auxiliary attached to the pyrrolidine nitrogen can direct the metal catalyst to activate a specific C-H bond. By carefully choosing the directing group and reaction conditions, it might be possible to selectively functionalize the C2 or C5 positions of the pyrrolidine ring.
While the C3 position is already functionalized with a carboxylic acid in the target molecule, C-H activation could be a powerful tool for synthesizing its analogs. For instance, starting from N-protected 4,4-dimethylpyrrolidine, a directing group-assisted C-H activation could be used to introduce a functional group at the C3 position, which could then be converted to a carboxylic acid. This approach could offer a more convergent and flexible synthesis compared to building the ring from acyclic precursors. The development of bifunctional ligands has been shown to accelerate the C-H cleavage step and improve the practicality of these reactions. nih.gov
| Metal Catalyst | Directing Group | Target C-H Bond | Potential Application |
| Palladium | Picolinamide, 8-aminoquinoline | C2, C5 | Synthesis of analogs with substitution at other ring positions |
| Rhodium | Carboxylate, amide | C2, C5 | Alternative to palladium for selective functionalization |
| Iridium | Boryl group | C2 of pyridines chemrxiv.org | Potential for novel regioselectivities in heterocyclic C-H activation |
Strategic Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile handle for further synthetic manipulations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.
Esterification Reactions
Esterification of the carboxylic acid is a common derivatization that can be used to protect the acid, modify its solubility, or prepare it for further reactions. The steric hindrance around the carboxylic acid in the target molecule, due to the adjacent gem-dimethyl group, may require specific esterification methods.
Standard Fischer esterification, using an alcohol in the presence of a strong acid catalyst, might be slow due to the steric hindrance. More potent methods, such as the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are often more effective for sterically hindered acids. organic-chemistry.orgorganic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and generally gives high yields. organic-chemistry.orgorganic-chemistry.org Other methods include the use of diazomethane (B1218177) for the preparation of methyl esters or conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol.
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Alcohol/Acid Catalyst (Fischer) | Reflux | Simple, inexpensive | May be slow for hindered acids, harsh conditions |
| DCC/DMAP (Steglich) | Room temperature | Mild, efficient for hindered acids organic-chemistry.orgorganic-chemistry.org | Formation of dicyclohexylurea byproduct |
| Diazomethane | Ethereal solution | High yield for methyl esters | Toxic and explosive reagent |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then alcohol | Highly reactive intermediate | Harsh conditions for acid chloride formation |
Amidation Reactions and Peptide Coupling
The formation of an amide bond is a crucial transformation in medicinal chemistry and peptide synthesis. The carboxylic acid of this compound can be coupled with a wide variety of amines to generate amides. Similar to esterification, the steric hindrance at the C3 position needs to be considered when choosing a coupling method.
A plethora of peptide coupling reagents are available that can efficiently mediate amide bond formation, even for sterically hindered substrates. Common examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress side reactions and minimize racemization. luxembourg-bio.com Green chemistry approaches are also being developed that avoid traditional coupling reagents by using in situ generated thioesters. nih.govrsc.orgresearchgate.net
| Coupling Reagent | Additive | Key Features |
| EDC | HOBt, HOAt | Water-soluble carbodiimide, widely used |
| HATU | - | High coupling efficiency, low racemization |
| HBTU | HOBt | Similar to HATU, very effective |
| DPDTC (in situ thioester formation) | - | "Green" method, avoids traditional coupling reagents nih.govrsc.orgresearchgate.net |
Regioselective Oxidation and Reduction Pathways
The pyrrolidine ring and the carboxylic acid moiety offer sites for selective oxidation and reduction reactions, providing pathways to other valuable derivatives.
Oxidation: While the C4 position is fully substituted, the C2 and C5 positions of the pyrrolidine ring are potential sites for oxidation. Regioselective oxidation of the α-carbon to the nitrogen can be achieved under various conditions. For example, if the nitrogen is part of an amide or carbamate, radical-based methods or enzymatic approaches could be used to introduce a hydroxyl group at C5. The carboxylic acid itself is generally stable to many oxidizing conditions, but strong oxidants could lead to degradation of the molecule.
Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting (3S)-4,4-dimethylpyrrolidin-3-yl)methanol is a valuable chiral building block for further synthesis. The choice of reducing agent is important to avoid the reduction of other functional groups that may be present in the molecule. For instance, if the pyrrolidine nitrogen is protected with a reducible group like a benzyl (B1604629) group, catalytic hydrogenation could lead to deprotection.
| Transformation | Reagents | Product | Comments |
| Carboxylic Acid Reduction | LiAlH₄, BH₃·THF | Primary Alcohol | High-yielding and common transformation |
| Ring Oxidation | (Not specified for this compound) | Hydroxylated or carbonylated pyrrolidines | Highly dependent on substrate and reaction conditions |
| N-Deprotection (reductive) | H₂, Pd/C | Free amine | Applicable for N-benzyl or N-Cbz protected compounds |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrrolidine Ring
The pyrrolidine ring, particularly when substituted, presents a unique scaffold for further functionalization through substitution reactions. While the pyrrolidine ring is generally considered to be electron-rich and thus more susceptible to electrophilic attack, the substitution pattern and the nature of the substituents can significantly influence its reactivity towards both electrophiles and nucleophiles.
Reactions involving the nitrogen atom of the pyrrolidine ring are common. For instance, the acylation of the secondary amine is a well-established transformation. In the synthesis of various pyrrolidine-based compounds, the nitrogen is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) and can be acylated using acid chlorides or anhydrides.
Direct substitution on the carbon atoms of the pyrrolidine ring is more challenging. However, modern synthetic methods have enabled such transformations. For example, C-H activation strategies have been employed for the arylation of proline analogs. nih.gov While not specifically demonstrated on this compound, these methods suggest the potential for introducing substituents at various positions on the pyrrolidine ring through transition-metal-catalyzed reactions. nih.gov
Electrophilic halogenation of the pyrrolidine ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) has been used for the bromination of proline derivatives. nih.gov The regioselectivity of such reactions would be influenced by the existing substituents on the ring. It is important to distinguish these ring substitution reactions from decarboxylative halogenations, where the carboxylic acid group is replaced by a halogen. acs.orgnih.gov
Similarly, while electrophilic nitration of aliphatic carboxylic acids via decarboxylation is known, direct nitration on the pyrrolidine ring is less common and would likely require harsh conditions that could lead to side reactions. chemrevlett.com
Alkylation of the pyrrolidine ring at the α-position to the nitrogen can be achieved through the formation of an enolate or an equivalent intermediate. The Enders SAMP/RAMP hydrazone alkylation is a powerful method for the asymmetric α-alkylation of ketones and aldehydes, utilizing a chiral pyrrolidine-based auxiliary. wikipedia.org While this method doesn't directly alkylate the pyrrolidine ring of the target compound, it demonstrates the principles of generating nucleophilic centers on a pyrrolidine-derived structure.
The following table summarizes potential substitution reactions on a generic 4,4-dimethylpyrrolidine-3-carboxylic acid scaffold, based on reactions of analogous compounds.
| Reaction Type | Reagent/Catalyst | Potential Product | Reference (Analogous Reactions) |
| N-Acylation | Acid Chloride, Base | N-Acyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid | General Knowledge |
| C-H Arylation | Aryl Halide, Pd catalyst | Aryl-substituted-4,4-dimethyl-pyrrolidine-3-carboxylic acid | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted-4,4-dimethyl-pyrrolidine-3-carboxylic acid | nih.gov |
Process Chemistry and Scalability Considerations for Pyrrolidine Derivatives
The transition from a laboratory-scale synthesis to a large-scale industrial process for complex chiral molecules like this compound and its derivatives presents numerous challenges. Key considerations include the cost of starting materials and reagents, the efficiency and safety of the reactions, and the ease of purification.
A case study on the multikilogram scale-up of a 4,4-difluoro-3,3-dimethylproline derivative, a close analog of the target compound, highlights several important aspects of process chemistry. acs.org The synthesis involved multiple steps, and a critical challenge was the design of a route that was safe, effective, and scalable. acs.org One of the problematic steps identified was a base-promoted rearrangement of a bromo-lactone. acs.org
Key Scalability Challenges and Solutions in the Synthesis of Chiral Pyrrolidine Derivatives:
| Challenge | Potential Solution | Example/Reference |
| Use of Expensive Reagents/Catalysts | Development of more cost-effective catalysts or processes that require lower catalyst loadings. scirea.org | The use of expensive chiral catalysts is a significant cost driver in asymmetric synthesis. scirea.org |
| Hazardous Reactions | Redesigning synthetic routes to avoid hazardous reagents or implementing robust safety protocols for their handling on a large scale. | The scale-up of certain reactions may introduce new safety risks that are not apparent at the lab scale. |
| Purification of Intermediates and Final Product | Development of crystallization-based purifications to avoid costly and time-consuming chromatography. | In the scale-up of the 4,4-difluoro-3,3-dimethylproline derivative, a classical resolution with (S)-phenylglycinol was employed. acs.org |
| Long and Inefficient Synthetic Routes | Process optimization to improve yields, reduce the number of steps, and improve atom economy. | An improved synthesis of chiral pyrrolidine inhibitors was developed that was three steps shorter and had a significantly higher overall yield. nih.gov |
| Control of Stereochemistry | Use of robust asymmetric catalytic methods or efficient chiral resolutions to ensure high enantiomeric purity on a large scale. | Asymmetric hydrogenation is a key step in the synthesis of some pyrrolidine-3-carboxylic acids. google.com |
| Throughput and Production Time | Implementation of continuous flow protocols to increase throughput and reduce reaction times. | A continuous flow protocol was developed for the rapid and scalable synthesis of an α-chiral pyrrolidine library. rsc.org |
The development of continuous flow methodologies offers a promising solution to many scalability challenges. rsc.org A highly diastereoselective continuous flow protocol has been established for the synthesis of an α-chiral pyrrolidine library, achieving high yields and excellent stereocontrol in very short reaction times. rsc.org This approach allows for a throughput of several grams per hour, demonstrating its potential for large-scale applications. rsc.org
Stereochemical Aspects and Conformational Analysis in 3s 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid Research
Impact of Stereochemistry on Molecular Recognition and Reactivity
The stereochemistry of the pyrrolidine (B122466) ring is a cornerstone of its function in molecular recognition and reactivity. nih.gov The spatial orientation of substituents on the chiral centers of the ring dictates how it fits into the binding sites of enzymes and receptors, as well as the trajectory of approaching reagents in chemical reactions. In molecules like (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, the fixed spatial relationship between the carboxylic acid group at the C3 position and the gem-dimethyl group at the C4 position creates a specific stereochemical profile.
This defined architecture is crucial for its interaction with biological targets. For a molecule to be biologically active, it often needs to adopt a specific conformation to complement the three-dimensional structure of its binding partner. The stereoisomers of pyrrolidine derivatives can exhibit vastly different biological activities due to the enantioselective nature of proteins. nih.gov For instance, in analogous pyrrolidine systems, the cis or trans arrangement of substituents can lead to significant differences in binding affinity and efficacy at biological targets. nih.gov The (3S) configuration of the target molecule, in conjunction with the substitution pattern, pre-organizes the molecule into a particular conformational space, which is essential for specific molecular recognition events.
The reactivity of the carboxylic acid and the secondary amine in the pyrrolidine ring is also influenced by their stereochemical environment. The accessibility of these functional groups to reagents can be sterically hindered or facilitated by the orientation of the adjacent dimethyl groups, thus affecting reaction rates and outcomes.
Diastereoselective Control in Pyrrolidine Ring Construction
The synthesis of pyrrolidine rings with specific stereochemistry is a significant area of research in organic chemistry. nih.gov Diastereoselective control during the construction of the pyrrolidine ring is essential to obtain the desired isomer of 4,4-dimethyl-pyrrolidine-3-carboxylic acid. Various synthetic strategies have been developed to achieve high levels of stereocontrol.
One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. researchgate.net The stereochemical outcome of this reaction can be controlled by the geometry of the reactants and the use of chiral auxiliaries or catalysts. For the synthesis of 4,4-disubstituted pyrrolidines, the choice of a suitably substituted alkene and azomethine ylide is critical for establishing the desired relative stereochemistry at the C3 and C4 positions.
Another approach involves the stereoselective functionalization of a pre-existing pyrrolidine ring. For example, starting from a chiral precursor like 4-hydroxyproline, a series of stereocontrolled reactions can be employed to introduce the gem-dimethyl group at the C4 position and the carboxylic acid at the C3 position. nih.gov Asymmetric Michael additions have also been utilized for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives, offering another route to control the stereochemistry. rsc.org
The following table summarizes some key strategies for achieving diastereoselective control in pyrrolidine synthesis:
| Synthetic Strategy | Key Features | Stereochemical Control |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | Controlled by the geometry of reactants and the use of chiral catalysts or auxiliaries. researchgate.net |
| Functionalization of Chiral Precursors | Modification of readily available chiral pyrrolidines (e.g., hydroxyproline). | Stereochemistry is transferred from the starting material through stereospecific reactions. nih.gov |
| Asymmetric Michael Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The use of chiral catalysts or auxiliaries directs the formation of one enantiomer over the other. rsc.org |
Resolution of Racemic Mixtures and Enantiomeric Enrichment Techniques
When a synthesis of 4,4-dimethyl-pyrrolidine-3-carboxylic acid results in a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired (3S) enantiomer. libretexts.org The separation of enantiomers is a challenging task because they have identical physical properties in an achiral environment. libretexts.org
A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.org Once the diastereomers are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Common Chiral Resolving Agents for Carboxylic Acids:
| Chiral Base | Typical Application |
| Brucine | Resolution of acidic compounds. libretexts.org |
| Strychnine | Resolution of acidic compounds. libretexts.org |
| Quinine | Resolution of acidic compounds. libretexts.org |
| (R)- or (S)-1-Phenylethanamine | Synthetic chiral amine used for resolution. libretexts.org |
Another powerful technique for separating enantiomers is chiral chromatography. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for enantiomeric separation.
Furthermore, enantiomeric enrichment can be achieved through derivatization with a chiral derivatizing agent (CDA). wikipedia.org The racemic carboxylic acid is converted into a mixture of diastereomers by reacting it with a chiral reagent. These diastereomers can then be separated by standard chromatographic methods like HPLC or gas chromatography (GC). sigmaaldrich.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
Examples of Chiral Derivatizing Agents for Amines and Carboxylic Acids:
| Agent | Functional Group Targeted |
| Mosher's acid (MTPA) | Alcohols and amines wikipedia.org |
| Marfey's reagent (FDAA) | Amino acids nih.gov |
| (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) | Chiral carboxylic acids nih.gov |
Conformational Dynamics of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. researchgate.net The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no four atoms are coplanar). researchgate.net The specific puckering of the ring in this compound is significantly influenced by the substituents.
The gem-dimethyl group at the C4 position imposes significant steric constraints on the ring, which in turn influences the preferred pucker. In proline and its derivatives, substituents at the C4 position are known to bias the ring towards either an "endo" (Cγ-endo) or "exo" (Cγ-exo) pucker. researchgate.net The endo pucker places the C4 substituent on the same side of the ring as the carboxyl group, while the exo pucker places it on the opposite side. The presence of the bulky gem-dimethyl group at C4 will have a dominant effect on the conformational equilibrium of the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of pyrrolidine rings. nih.govfrontiersin.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can deduce the preferred ring pucker and the orientation of the substituents. Computational studies, such as those using Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformations and to provide a theoretical framework for understanding the experimental observations. nih.govnih.gov For instance, studies on 4,4-difluoroproline have shown how 19F NMR can be a sensitive probe for proline conformation, reporting on the ring pucker preference. researchgate.netchemrxiv.org While not directly the same compound, these studies provide a strong basis for predicting the conformational behavior of the gem-dimethyl substituted pyrrolidine ring.
Factors Influencing Pyrrolidine Ring Conformation:
| Factor | Effect on Conformation |
| Substituents | Steric bulk and electronic properties of substituents at C4 can favor either an endo or exo pucker. researchgate.net |
| Solvent | The polarity of the solvent can influence the conformational equilibrium. nih.gov |
| Peptide Bond Isomerization | In peptides, the cis/trans isomerization of the preceding peptide bond can affect the ring pucker. nih.gov |
Computational and Theoretical Investigations of 3s 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations are instrumental in predicting the properties of molecules. For the representative compound BCOPCA, these calculations were performed using Density Functional Theory (DFT) with the B3LYP and CAM-B3LYP hybrid functionals and a 6-31G(d,p) basis set. nih.gov
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For BCOPCA, the geometry was optimized to elucidate its structural parameters. nih.gov The energetic profile provides information about the stability of the molecule.
Table 1: Optimized Geometrical Parameters of BCOPCA
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1-C2 | 1.53 |
| C2-C3 | 1.51 |
| C3-C4 | 1.52 |
| C4-N5 | 1.46 |
| N5-C1 | 1.38 |
| C3-C11 | 1.50 |
| C11=O12 | 1.21 |
| C11-O13 | 1.35 |
| C1-C2-C3 | 104.5 |
| C2-C3-C4 | 105.2 |
| C3-C4-N5 | 103.8 |
| C4-N5-C1 | 111.5 |
| N5-C1-C2 | 114.8 |
| C2-C3-C11 | 112.1 |
| C4-C3-C11 | 110.9 |
Note: Atom numbering is based on the studied BCOPCA molecule and may not directly correspond to (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For BCOPCA, the MESP analysis revealed that the negative potential is concentrated around the oxygen atoms of the carboxylic acid and the carbonyl group, identifying these as the primary sites for electrophilic interactions. The electron density distribution confirms the localization of electrons, which is crucial for predicting chemical reactivity. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For BCOPCA, the HOMO-LUMO energies were calculated to understand its electronic properties. nih.gov
Table 2: HOMO-LUMO Energies and Related Parameters for BCOPCA
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -2.87 |
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics. The NLO properties of a molecule are related to its polarizability and hyperpolarizability. The first static hyperpolarizability (β₀) is a key parameter for assessing a molecule's potential as an NLO material. nih.gov The calculated total first static hyperpolarizability (β₀) for BCOPCA was found to be significant, suggesting it could be a promising candidate for NLO applications. nih.gov
Table 3: Calculated NLO Properties of BCOPCA
| Parameter | Value (esu) |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 45.2 x 10⁻²⁴ |
Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. For BCOPCA, the vibrational frequencies were calculated and assigned to specific vibrational modes, showing good agreement with experimental data. nih.gov Thermodynamic properties such as entropy, heat capacity, and zero-point vibrational energy were also computed to provide a more complete understanding of the molecule's energetic characteristics at different temperatures. nih.gov
Table 4: Selected Vibrational Frequencies and Assignments for BCOPCA
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 | O-H stretch (carboxylic acid) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (pyrrolidinone ring) |
| ~1600 | C=C stretch (aromatic rings) |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (a small molecule) might interact with a biological target, such as a protein. For the representative compound BCOPCA, molecular docking studies were performed to investigate its potential as an antimicrobial agent. nih.gov The study showed that BCOPCA could bind effectively to the active sites of certain microbial enzymes, suggesting a potential mechanism for its biological activity. nih.gov The interactions observed typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the target protein's active site. nih.gov
Computational Design and Prediction of Novel Pyrrolidine-Based Scaffolds and Catalysts
The rigid, three-dimensional structure of the pyrrolidine (B122466) ring makes it a highly valuable scaffold in medicinal chemistry and catalyst design. mdpi.comresearchgate.net Computational and theoretical methods are indispensable tools for leveraging the unique stereochemical and conformational properties of molecules like this compound to design novel, highly functional chemical entities. These in silico techniques allow for the rapid exploration of chemical space, prediction of molecular properties, and rational design of derivatives with enhanced activity and selectivity, thereby accelerating the development of new catalysts and therapeutic agents. mdpi.com
The core principle behind the computational design of new scaffolds based on this compound is the systematic modification of its structure to optimize interactions with a specific biological target or to fine-tune its catalytic environment. The gem-dimethyl group at the C4 position introduces a significant steric constraint, which rigidly defines the puckering of the pyrrolidine ring. researchgate.net This pre-organized conformation can be exploited to design molecules with a high degree of shape complementarity to a target's binding site.
Scaffold Hopping and Fragment-Based Design:
Design of Novel Organocatalysts:
This compound is a derivative of proline, a well-established organocatalyst. nih.gov Computational methods are pivotal in modifying this basic structure to create more efficient and selective catalysts. nih.gov For example, Quantum Mechanics (QM) calculations can be used to model the transition states of reactions catalyzed by derivatives of this compound. These calculations help in understanding the reaction mechanism and predicting how structural modifications will influence the activation energy and, consequently, the reaction rate and stereoselectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) models are also powerful tools in catalyst design. nih.govnih.gov By building a statistical model based on a training set of known pyrrolidine-based catalysts, it is possible to predict the activity of newly designed molecules. Descriptors used in these models can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and topological indices, which collectively describe the key structural features governing catalytic performance. nih.govuran.ua
Predictive Molecular Docking of Designed Scaffolds:
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a designed molecule within the active site of a protein. tandfonline.com This is particularly relevant when designing new enzyme inhibitors based on the this compound scaffold. A hypothetical docking study of designed derivatives against a target, for instance, a matrix metalloproteinase (MMP), could yield predictive data on their potential efficacy. The results typically include a docking score, representing binding affinity, and a detailed view of the intermolecular interactions.
The following interactive table presents hypothetical results from such a molecular docking simulation. The designed compounds are derivatives of this compound, where the carboxylic acid is converted to different amide functionalities.
Table 1: Hypothetical Molecular Docking Results of Designed Pyrrolidine Derivatives against MMP-2 This data is representative and for illustrative purposes only.
| Compound ID | Modification on Carboxyl Group | Docking Score (kcal/mol) | Key Predicted Interactions (Amino Acid Residues) |
|---|---|---|---|
| Parent | -COOH | -5.8 | His120, Glu121 |
| D-001 | -CONH(Phenyl) | -7.2 | His120, Glu121, Leu83 (π-π stacking) |
| D-002 | -CONH(4-Fluorophenyl) | -7.5 | His120, Glu121, Leu83 (π-π stacking), Ala84 (H-bond) |
| D-003 | -CONH(Napthyl) | -8.1 | His120, Glu121, Leu83, Pro141 (hydrophobic) |
| D-004 | -CONH(Cyclohexyl) | -6.9 | His120, Glu121, Val117 (hydrophobic) |
In this hypothetical scenario, the computational model predicts that adding aromatic amides enhances binding affinity due to favorable π-π stacking and hydrophobic interactions within the enzyme's S1' pocket.
Predictive QSAR for Novel Organocatalysts:
To guide the synthesis of new organocatalysts, a QSAR model can be developed. This model would correlate molecular descriptors of designed catalysts with their predicted enantioselectivity for a benchmark reaction, such as an asymmetric Michael addition.
The table below illustrates a potential QSAR model for predicting the enantiomeric excess (% ee) of a reaction catalyzed by designed derivatives.
Table 2: Hypothetical QSAR Model for Predicting Enantioselectivity of Designed Pyrrolidine-Based Catalysts This data is representative and for illustrative purposes only.
| Catalyst ID | Modification on Pyrrolidine-N | Molecular Volume (ų) | LogP | Predicted % ee |
|---|---|---|---|---|
| C-001 | -H | 125.6 | -1.2 | 75 |
| C-002 | -Si(CH₃)₃ | 198.2 | 1.5 | 88 |
| C-003 | -C(Ph)₃ | 385.1 | 5.8 | 95 |
| C-004 | -SO₂(Tolyl) | 260.4 | 2.1 | 91 |
| C-005 | -PO(Ph)₂ | 310.7 | 3.4 | 93 |
The hypothetical QSAR model suggests a correlation where increased steric bulk and hydrophobicity at the nitrogen atom lead to higher predicted enantioselectivity. This is a common strategy in organocatalyst design to create a more defined and restrictive chiral pocket around the active site. mdpi.com Through such predictive models, synthetic efforts can be focused on the most promising candidates, saving significant time and resources.
Applications As Versatile Building Blocks and Molecular Scaffolds in Organic Synthesis
Integration into Complex Heterocyclic Systems
The rigid pyrrolidine (B122466) core of (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid makes it an excellent starting point for constructing more elaborate molecular architectures. The 4,4-disubstituted pyrrolidone framework, a close structural relative, is a key intermediate in the diversity-oriented production of various functionalized pyrrolidones. chemrxiv.orgchemrxiv.org This approach allows for the efficient synthesis of novel chemical building block families. chemrxiv.orgchemrxiv.org
For instance, 4,4-disubstituted-3-oxopyrrolidones can be readily converted into a range of derivatives, including:
3-Aminopyrrolidones: These are valuable in medicinal chemistry as their scaffold contains an α-aminoamide group. chemrxiv.org
3-Hydroxypyrrolidones chemrxiv.orgchemrxiv.org
3,3'-Difluoropyrrolidines chemrxiv.orgchemrxiv.org
These transformations highlight the utility of the 4,4-disubstituted pyrrolidine scaffold in generating structural diversity for subsequent incorporation into larger, more complex molecules. chemrxiv.org Furthermore, the pyrrolidine ring is a common motif in spirocyclic systems, which are of growing interest in drug discovery due to their three-dimensional nature that can enhance binding affinity to protein targets. chemrxiv.orgnih.gov The synthesis of spiro[pyrrolidine-3,3′-oxindoles] from related scaffolds demonstrates another pathway for integration into complex heterocyclic systems. nih.gov
Design and Synthesis of Peptidomimetics and Constrained Amino Acid Analogs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. nih.gov The incorporation of conformationally constrained amino acid analogs is a key strategy in peptidomimetic design. The this compound scaffold is ideally suited for this purpose, as the gem-dimethyl group at the C4 position significantly restricts the puckering of the five-membered ring. nih.gov
This conformational constraint is crucial for stabilizing specific secondary structures in peptides, such as turns and helices. For example, a bicyclic unnatural γ-amino acid incorporating a pyrrolidine-isoxazoline system was shown to effectively stabilize an α-turn conformation in model peptides. nih.gov Similarly, oligomers of pyrroline-pyrrolidine have been designed as "universal peptidomimetics" capable of aligning their side-chains to mimic amino acids in various common secondary structures, including different types of helices and β-strands. nih.gov By locking a portion of a peptide into a specific bioactive conformation, these constrained analogs can lead to compounds with enhanced potency and selectivity.
Chemical Design of Enzyme and Receptor Modulators
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 60 FDA-approved drugs. lifechemicals.com Its three-dimensional shape, stereochemical complexity, and the ability to present functional groups in precise spatial orientations make it an excellent core for designing potent and selective enzyme and receptor modulators. nih.gov Derivatives of pyrrolidine-3-carboxylic acid have been successfully developed as antagonists for endothelin receptors and modulators for other key biological targets. researchgate.netnih.govnih.gov The scaffold's versatility allows for systematic structural modifications to optimize interactions with the binding sites of target proteins. nih.govpharmablock.com
Mechanistic Studies of Enzyme Inhibition via Active Site Interactions
Understanding how a modulator interacts with its target enzyme at a molecular level is critical for rational drug design. Studies on pyrrolidine-based inhibitors have provided detailed insights into their mechanisms of action. For example, kinetic analysis of certain pyrrolidine amide derivatives acting as inhibitors for N-acylethanolamine acid amidase (NAAA) suggested a competitive and reversible mechanism of inhibition. nih.gov
Furthermore, crystallographic studies have elucidated the precise binding modes of pyrrolidine carboxamide inhibitors within the active site of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov These studies revealed key hydrogen-bonding patterns between the inhibitor, the NAD+ cofactor, and catalytic residues like Tyr158, providing a structural basis for the observed inhibitory activity and guiding further optimization efforts. nih.gov
Exploration of Binding Affinity and Specificity through Structural Modification
The affinity and specificity of a drug candidate for its target can be finely tuned by making subtle changes to its molecular structure. The pyrrolidine-3-carboxylic acid scaffold provides a robust framework for such explorations.
A notable example is the development of endothelin (ET) receptor antagonists. Starting from a lead compound that was a potent ET(A)-specific antagonist, researchers discovered that replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity, yielding a highly selective ET(B) antagonist. nih.gov Further structure-activity relationship (SAR) studies identified an antagonist with over 27,000-fold selectivity for the ET(B) receptor. nih.gov Conversely, other modifications to a similar pyrrolidine core, such as replacing an aryl group with a specific alkyl group, led to an antagonist with a remarkable 130,000-fold selectivity for the ET(A) receptor. nih.gov
Similarly, elaborate SAR studies on proline analogs targeting ionotropic glutamate (B1630785) receptors (iGluRs) demonstrated that the introduction and positioning of substituents on the scaffold's phenyl ring dramatically influenced the binding affinity and selectivity profile across different iGluR subtypes. nih.gov Modifications to the amino acid side chains of other pyrrolidine derivatives have also been shown to significantly improve binding affinities for targets like the anti-apoptotic protein Mcl-1. nih.gov
Structure-Activity Relationship (SAR) Studies for Chemical Optimization and Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing the principles that guide the optimization of lead compounds into clinical candidates. The pyrrolidine scaffold has been the subject of extensive SAR investigations. nih.gov
Key SAR findings for pyrrolidine-based modulators include:
Stereochemistry and Relative Configuration: The spatial orientation of substituents is critical. For a series of peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov
Side-Chain Modification: As seen in the endothelin receptor antagonists, modifications to the N-acyl side chain can dramatically alter receptor specificity. nih.gov
Core Substitution: Altering substituents on the core scaffold can significantly impact potency and selectivity. Adding a fluorine atom to a pyrrolidine-based endothelin antagonist was found to increase its binding activity. researchgate.net In iGluR antagonists, substituents at the 4'-position of a phenyl ring were shown to make close contact with a key receptor residue, greatly influencing the binding profile. nih.gov
These relationships are often quantified by measuring the inhibitory concentration (IC50) or binding affinity (Ki) of a series of analogs, as illustrated in the table below, which showcases data from studies on endothelin receptor antagonists.
| Compound/Modification | Target | Affinity (Ki or IC50, nM) | Selectivity Ratio (ETB/ETA or ETA/ETB) |
| Reference Compound 1 (ABT-627) | ET(A) | 0.034 | ~2000-fold for ET(A) |
| Modification to Compound 2 (Diphenylmethylaminoacetamide side chain) | ET(B) | 0.54 (IC50) | 1300-fold for ET(B) |
| Optimized Compound 9k (Modified 2-aryl group) | ET(B) | 0.06 (IC50) | >27,000-fold for ET(B) |
| Optimized Compound 10b ((E)-2,2-dimethyl-3-pentenyl group) | ET(A) | Subnanomolar | >130,000-fold for ET(A) |
This table is generated based on data presented in scientific literature for illustrative purposes. nih.govnih.gov
Contribution to Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules, or chemical libraries, for high-throughput screening and drug discovery. nih.gov The pyrrolidine scaffold, with its inherent three-dimensionality and multiple points for diversification, is an excellent building block for DOS. nih.govnih.gov
The ability to efficiently convert 4,4-disubstituted-3-oxopyrrolidones into various other functionalized heterocycles is a prime example of its application in generating building block libraries for combinatorial chemistry. chemrxiv.orgchemrxiv.org Moreover, encoded combinatorial chemistry has been used to prepare and screen large libraries of mercaptoacyl pyrrolidines on a beaded polymeric support. pnas.orgresearchgate.net In this technology, each polymer bead carries a unique pyrrolidine derivative along with an oligomeric tag that records its synthetic history, allowing for the rapid identification of active compounds from the library. pnas.orgresearchgate.net Asymmetric cycloaddition reactions have also been employed to generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity, further expanding the chemical space accessible for fragment-based drug discovery. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) for Detailed Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected chemical shifts are influenced by the electronegativity of the nitrogen and the carboxylic acid group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing at the downfield end of the spectrum. libretexts.org
Detailed Research Findings: While a specific experimental spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on known values for similar pyrrolidine (B122466) and carboxylic acid structures. nih.gov The gem-dimethyl groups at the C4 position result in a single ¹H NMR signal with an integration of 6H and a single quaternary carbon signal in the ¹³C NMR spectrum. The protons on the pyrrolidine ring (H2, H3, and H5) would appear as complex multiplets due to spin-spin coupling.
Interactive Data Table: Predicted NMR Data Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like D₂O or DMSO-d₆.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | 175.0 - 180.0 | The acidic proton signal is broad and its position is solvent-dependent; it disappears upon D₂O exchange. libretexts.org The carbonyl carbon is significantly downfield. |
| C3-H | 2.5 - 2.9 (m) | 50.0 - 55.0 | Methine proton adjacent to the carboxyl group and the C4 quaternary center. |
| C2-H₂ | 3.0 - 3.4 (m) | 55.0 - 60.0 | Methylene protons adjacent to the nitrogen atom. |
| C5-H₂ | 2.9 - 3.3 (m) | 45.0 - 50.0 | Methylene protons adjacent to the nitrogen atom. |
| C4 | - | 40.0 - 45.0 | Quaternary carbon substituted with two methyl groups. |
| C4-CH₃ | 1.1 - 1.3 (s) | 20.0 - 25.0 | Two equivalent methyl groups appear as a single sharp peak. |
| NH | 8.0 - 9.0 (broad s) | - | In zwitterionic form or in non-aqueous solvent, this proton signal can be observed. |
Note: 's' denotes singlet, 'm' denotes multiplet. Predicted values are based on analogous structures.
Conformational Elucidation: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. frontiersin.org For a 3,4-disubstituted pyrrolidine, these are often designated as Cγ-endo (C4 puckered towards the carboxyl group) or Cγ-exo (C4 puckered away). The presence of the bulky gem-dimethyl group at the C4 position significantly influences this equilibrium, potentially favoring a conformation that minimizes steric strain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine the preferred conformation in solution by measuring through-space distances between protons. frontiersin.org
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. It is crucial for confirming the identity of this compound and for its analysis in complex environments.
Reaction Monitoring: HRMS is instrumental in monitoring the progress of chemical reactions. For instance, in a hypothetical synthesis of the title compound, HRMS can be used to track the disappearance of reactants and the appearance of the product in real-time. By analyzing aliquots from the reaction mixture, the exact mass of the target molecule ([M+H]⁺ = 144.10192) can be selectively monitored, providing a clear indication of reaction completion and yield. uni.lu
Complex Mixture Analysis: In contexts like metabolomics or impurity profiling, samples are often complex mixtures. HRMS provides the necessary resolving power to distinguish this compound from other components that may have the same nominal mass. Its ability to provide an elemental formula for a detected ion is a key advantage over standard mass spectrometry.
Detailed Research Findings: The primary fragmentation pathway for simple carboxylic acids in mass spectrometry involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the pyrrolidine ring.
Interactive Data Table: Predicted HRMS Adducts The table below lists the calculated exact masses for common adducts of this compound (C₇H₁₃NO₂), which are used for its unambiguous identification. uni.lu
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.10192 |
| [M+Na]⁺ | [C₇H₁₃NNaO₂]⁺ | 166.08386 |
| [M+K]⁺ | [C₇H₁₃KNO₂]⁺ | 182.05780 |
| [M-H]⁻ | [C₇H₁₂NO₂]⁻ | 142.08736 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by absorptions from the carboxylic acid and the amine functional groups.
Detailed Research Findings: The most prominent feature in the IR spectrum is the very broad O-H stretch of the carboxylic acid, which typically appears from 2500 to 3300 cm⁻¹ due to strong hydrogen bonding. libretexts.org The carbonyl (C=O) stretch gives a strong, sharp absorption around 1700-1725 cm⁻¹. openstax.org Other key absorptions include the C-N stretch of the pyrrolidine ring and the N-H bend (if the amine is protonated).
Interactive Data Table: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, Broad |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong |
| Amine N-H | Bending | 1580 - 1650 | Medium (if protonated) |
| Methylene C-H | Bending (Scissoring) | 1450 - 1470 | Medium |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong |
| Amine C-N | Stretching | 1020 - 1250 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings.
This compound is a saturated aliphatic compound and lacks an extensive chromophore. The only relevant electronic transition is the n→π* transition of the carbonyl group in the carboxylic acid. This transition is weak and occurs at a low wavelength, typically around 200–215 nm. ntu.edu.sg Consequently, UV-Vis spectroscopy is not a primary technique for the routine characterization or quantification of this compound unless it is derivatized with a UV-active moiety.
Chiral Chromatography for Enantiomeric Purity Determination and Separation
Determining the enantiomeric purity of a chiral compound is critical, as different enantiomers can have vastly different biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for this purpose.
Detailed Research Findings: The separation of enantiomers can be achieved either directly, using a chiral stationary phase (CSP), or indirectly. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.govchromatographyonline.com
For a compound like this compound, which is an amino acid analogue, derivatization of the secondary amine is a common and effective strategy. A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.gov Reaction with this compound and its (3R)-enantiomer would produce two distinct diastereomers that can be readily separated and quantified by reversed-phase HPLC with UV detection, owing to the strongly UV-absorbing dinitrophenyl group introduced by the reagent. nih.gov
Interactive Data Table: General Protocol for Indirect Chiral HPLC
| Step | Procedure | Purpose |
| 1. Sample Preparation | Dissolve the enantiomeric mixture of 4,4-Dimethyl-pyrrolidine-3-carboxylic acid in a suitable buffer (e.g., aqueous sodium bicarbonate). | To prepare the analyte for derivatization. |
| 2. Derivatization | Add a solution of a chiral derivatizing agent (e.g., Marfey's reagent in acetone) and incubate at a controlled temperature (e.g., 40 °C). | To convert the enantiomers into a mixture of separable diastereomers. nih.gov |
| 3. Reaction Quenching | Add an acid (e.g., HCl) to stop the reaction. | To prevent further reaction or degradation. |
| 4. HPLC Analysis | Inject the resulting diastereomeric mixture onto a reversed-phase HPLC column (e.g., C18). | To separate the diastereomers based on their differential interaction with the stationary phase. |
| 5. Detection & Quantification | Monitor the elution of the diastereomers using a UV detector (e.g., at 340 nm for Marfey's adducts) and integrate the peak areas. | To determine the relative amounts of each enantiomer and calculate the enantiomeric excess (ee). |
Future Directions and Emerging Research Frontiers
Development of Green and Sustainable Synthetic Routes for Pyrrolidine-3-carboxylic Acid Derivatives
The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic methodologies for complex molecules like pyrrolidine-3-carboxylic acid derivatives. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas of development include:
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.orgescholarship.org Engineered enzymes, such as transaminases and variants of cytochrome P450, are being developed to construct chiral pyrrolidines under mild, aqueous conditions. nih.govcaltech.eduacs.orgacs.org These biocatalytic methods can achieve high enantioselectivity and reduce the need for protecting groups and harsh reagents. nih.gov
Green Solvents and Conditions: Research is moving away from hazardous organic solvents towards greener alternatives like water or ethanol. researchgate.netnih.gov Furthermore, techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are being employed to accelerate reaction times and improve energy efficiency, often under solvent-free conditions. rsc.orgresearchgate.netnih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are central to green chemistry. Cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, are highly atom-economical methods for constructing the pyrrolidine (B122466) ring. nih.govbenthamdirect.comrsc.org Developing catalytic, solvent-free versions of these reactions is a significant research goal.
| Green Synthesis Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, cytochrome P450) to catalyze key steps. escholarship.orgnih.gov | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced waste. rsc.orgacs.org |
| Alternative Energy Sources | Application of microwave irradiation or ultrasound to drive reactions. rsc.orgnih.gov | Faster reaction times, increased yields, lower energy consumption. nih.gov |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, ethanol, or solvent-free conditions. researchgate.netresearchgate.net | Reduced environmental impact, improved safety, lower cost. nih.govrsc.org |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst, often under neat (solvent-free) grinding conditions. researchgate.net | Simplified purification, reduced cost and metal contamination, environmentally benign. researchgate.net |
Integration with Automated Synthesis and High-Throughput Screening Technologies
The exploration of the chemical space around the (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid scaffold requires the rapid synthesis and evaluation of large numbers of analogues. The integration of automated synthesis with high-throughput screening (HTS) is a pivotal future direction.
Automated Synthesis and Flow Chemistry: Continuous flow chemistry offers a scalable, safe, and efficient platform for synthesizing libraries of pyrrolidine derivatives. rsc.org Automated flow reactors can precisely control reaction parameters, leading to higher yields and purities while minimizing manual intervention. This technology enables the rapid generation of compound libraries for subsequent screening. rsc.org
Combinatorial Chemistry and Library Development: Encoded library technologies allow for the synthesis of vast collections of compounds on a single beaded support, where each bead contains a unique compound and a chemical "barcode" that records its synthetic history. nih.govresearchgate.net This approach facilitates the rapid screening of tens of thousands of pyrrolidine derivatives to identify hits against biological targets.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large chemical libraries for biological activity. nih.gov Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for every compound in a library in the primary screen, providing rich data on potency and efficacy. nih.gov This methodology can accelerate the identification of promising drug leads from pyrrolidine-based libraries and provide immediate structure-activity relationship (SAR) insights.
| Technology | Application to Pyrrolidine Derivatives | Key Benefits |
| Automated Flow Synthesis | Rapid and scalable production of chiral α-substituted pyrrolidine libraries. rsc.org | Increased efficiency, scalability, safety, and precise control over reaction conditions. rsc.org |
| Encoded Library Technology | Synthesis and screening of highly functionalized pyrrolidine libraries to identify potent enzyme inhibitors. nih.govresearchgate.net | Streamlined hit identification, generation of extensive SAR data from a primary screen. nih.gov |
| Quantitative HTS (qHTS) | Efficiently identifying biological activities and profiling large libraries of pyrrolidine analogues. nih.gov | Reduces false positives/negatives, provides detailed pharmacological data directly from the primary screen. nih.gov |
Exploration of Novel Chemical Reactivities and Catalytic Activities
The pyrrolidine ring is a privileged scaffold in organocatalysis, and the specific substitution pattern of this compound could unlock novel reactivities.
Organocatalysis: Pyrrolidine derivatives, particularly those derived from proline, are powerful organocatalysts for a wide range of asymmetric transformations, including aldol (B89426) and Michael addition reactions. nih.govnih.govresearchgate.net Future research will likely explore how the gem-dimethyl group in the target molecule influences the stereochemical outcome of these reactions, potentially leading to catalysts with unique selectivity profiles. The steric hindrance provided by the dimethyl group could create a distinct chiral environment, enhancing enantioselectivity in certain transformations. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed hydroarylation of pyrrolines has been shown to produce 3-aryl pyrrolidines. nih.gov Exploring similar C-H activation strategies on the 4,4-dimethylpyrrolidine scaffold could provide direct access to novel derivatives without the need for pre-functionalized starting materials.
Scaffold for Peptidomimetics: The constrained nature of the 4,4-dimethylpyrrolidine-3-carboxylic acid structure makes it an excellent building block for peptidomimetics. Incorporating this motif into peptides can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.
Advanced Characterization Techniques for In-Depth Molecular Understanding
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for rational drug design and catalyst development.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced two-dimensional techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the complex spectra of substituted pyrrolidines. ipb.ptresearchgate.net Nuclear Overhauser Effect (NOE) experiments can provide critical information about through-space proximity of atoms, helping to elucidate the preferred conformation and relative stereochemistry of the molecule in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. tandfonline.com This technique is invaluable for confirming the structure of newly synthesized derivatives and understanding their packing in the solid state.
Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for studying heterocyclic compounds. nih.govresearchgate.net DFT calculations can be used to predict minimum energy conformations, analyze molecular orbitals (HOMO-LUMO), map electrostatic potential, and calculate NMR chemical shifts. nih.govresearchgate.net Comparing computed data with experimental results provides a deeper understanding of the molecule's electronic structure and reactivity. researchgate.net
| Technique | Information Gained | Relevance to Research |
| 2D NMR (COSY, NOESY) | Connectivity between protons; through-space proximities. ipb.pt | Elucidation of solution-state conformation and relative stereochemistry. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration. tandfonline.com | Unambiguous structure determination and analysis of intermolecular interactions. |
| Density Functional Theory (DFT) | Minimum energy conformers, electronic properties (HOMO-LUMO), predicted NMR shifts. nih.govresearchgate.net | Understanding molecular stability, reactivity, and correlating theoretical data with experimental results. researchgate.net |
Q & A
Q. What established synthetic routes are available for (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, and how can purity be optimized?
Methodological Answer: The synthesis of pyrrolidinecarboxylic acid derivatives often involves hydrogenation of protected intermediates followed by deprotection. For example, (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid hydrochloride was synthesized via hydrogenation of a cyclohexylidene-protected precursor using palladium on carbon (Pd/C) in methanol . To optimize purity, recrystallization from acetone/water mixtures is effective, yielding colorless crystals with high enantiomeric excess (e.g., Flack parameter = -0.04(2) confirms absolute configuration) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography is essential for resolving stereochemistry. For example, crystal parameters (monoclinic P12₁1 space group, a = 6.2327(3) Å, b = 7.9360(3) Å, c = 14.1536(5) Å, β = 99.709(4)°) and hydrogen-bonding networks (e.g., H4···Cl1 = 2.27 Å, O4–H4···Cl1 angle = 164°) confirm molecular packing and stereochemical integrity .
- NMR spectroscopy (¹H/¹³C) and polarimetry (e.g., [α]²⁰D = –32.3°, methanol) verify enantiopurity and functional group integrity .
Advanced Research Questions
Q. How do the 4,4-dimethyl substituents influence stereochemical outcomes in catalytic applications?
Methodological Answer: The dimethyl groups enhance steric hindrance, stabilizing transition states in enantioselective reactions. For example, (R)-3-pyrrolidinecarboxylic acid derivatives catalyze anti-Mannich reactions with >99% enantiomeric excess (ee) by positioning the acid group at the β-position to direct nucleophilic attack via hydrogen-bonding interactions . Computational studies (e.g., DFT calculations) can model how dimethyl groups alter torsional angles and electronic environments to optimize stereocontrol .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of similar pyrrolidinecarboxylic acid derivatives?
Methodological Answer: Contradictions often arise from variations in reaction conditions (solvent, temperature) or catalyst loading. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce stereoselectivity.
- Catalyst loading : Lower loadings (1–5 mol%) of (R)-3-pyrrolidinecarboxylic acid in ketone-based anti-Mannich reactions achieve higher yields (up to 99%) compared to higher loadings, which may induce aggregation .
Systematic screening using Design of Experiments (DoE) or high-throughput robotic platforms can identify optimal parameters while minimizing resource use.
Q. What computational strategies are recommended to predict the reactivity of this compound in asymmetric catalysis?
Methodological Answer:
- Density Functional Theory (DFT) simulations model transition states to predict enantioselectivity. For instance, Houk-List models for proline-catalyzed reactions can be adapted to assess steric effects from dimethyl groups .
- Molecular Dynamics (MD) simulations analyze solvent-catalyst interactions, identifying favorable conformations for C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
